molecular formula C7H14ClNO2 B11936708 Stachydrine hydrochloride,(S)

Stachydrine hydrochloride,(S)

Cat. No.: B11936708
M. Wt: 179.64 g/mol
InChI Key: DUNMULOWUUIQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stachydrine hydrochloride is a naturally occurring alkaloid found in various plants, including Leonurus japonicus and Citrus aurantium. It is known for its significant pharmacological effects, particularly in cardiovascular and cerebrovascular diseases. The compound is also referred to as proline betaine and is characterized by its molecular structure of (2S)-1,1-dimethylpyrrolidine-2-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stachydrine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of N-methyl-L-proline with thionyl chloride in methanol. The reaction is carried out at 0°C, followed by stirring at 25°C and refluxing for three hours . Another method involves the use of high-performance liquid chromatography for the determination of stachydrine hydrochloride concentration in traditional Chinese medicine preparations .

Industrial Production Methods: Industrial production of stachydrine hydrochloride often involves the extraction from natural sources such as Leonurus japonicus. The extraction process includes the use of solvents and chromatographic techniques to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions: Stachydrine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions: Common reagents used in the reactions of stachydrine hydrochloride include thionyl chloride, methanol, and potassium bisulfate. The conditions for these reactions typically involve controlled temperatures and pH adjustments .

Major Products Formed: The major products formed from the reactions of stachydrine hydrochloride include its derivatives, which exhibit enhanced biological activities. For example, the addition of a lipophilic group to stachydrine results in derivatives with better fat solubility and stability .

Scientific Research Applications

Stachydrine hydrochloride has

Properties

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-8(2)5-3-4-6(8)7(9)10;/h6H,3-5H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNMULOWUUIQIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCCC1C(=O)[O-])C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.